molecular formula C7H4F8O3 B14448037 Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate CAS No. 74067-15-5

Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate

Katalognummer: B14448037
CAS-Nummer: 74067-15-5
Molekulargewicht: 288.09 g/mol
InChI-Schlüssel: LYTHXGSQCWYRPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate is a fluorinated organic compound with the molecular formula C7H4F8O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate typically involves the fluorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the release of toxic by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Employed in the production of fluorinated materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate involves its interaction with molecular targets through its fluorinated functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hexanol, 2-methyl-3,3,4,4,5,5,6,6-octafluoro-: Similar in structure but with an alcohol functional group instead of a ketone.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated compound with a biphenyl structure.

Uniqueness

Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

74067-15-5

Molekularformel

C7H4F8O3

Molekulargewicht

288.09 g/mol

IUPAC-Name

methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate

InChI

InChI=1S/C7H4F8O3/c1-18-3(17)2(16)5(10,11)7(14,15)6(12,13)4(8)9/h4H,1H3

InChI-Schlüssel

LYTHXGSQCWYRPT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.